molecular formula C14H23N3O B1600388 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine CAS No. 20529-23-1

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B1600388
CAS No.: 20529-23-1
M. Wt: 249.35 g/mol
InChI Key: OVGGXHMQXIQOBR-UHFFFAOYSA-N
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Description

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an aminopropyl group and a methoxyphenyl group attached to the piperazine ring

Biochemical Analysis

Biochemical Properties

The compound 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-chloropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopropyl or methoxyphenyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperazines with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine can be compared with other similar compounds, such as:

    1-(3-Aminopropyl)piperazine: Lacks the methoxyphenyl group, which may result in different biological activities and chemical properties.

    1-(2-Methoxyphenyl)piperazine: Lacks the aminopropyl group, which may affect its interaction with molecular targets and its overall pharmacological profile.

    4-(2-Methoxyphenyl)piperazine: Similar structure but with different substitution patterns, leading to variations in its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other related compounds .

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15/h2-3,5-6H,4,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGGXHMQXIQOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440410
Record name 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20529-23-1
Record name 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the product of Example 26 (4.4 g, 18 mmol) in concentrated ethanolic ammonia solution (150 ml) was hydrogenated over 5% rhodium on alumina powder (0.6 g) at 50 p.s.i. (about 3.4×105Pa) for 50 h to give the product (3.9 g) as a brown oil.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
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Quantity
0.6 g
Type
catalyst
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Synthesis routes and methods II

Procedure details

3-[4-(2-Methoxyphenyl)piperazin-1-yl]propionamide (3 g, 11.4 mmol) was suspended in 30 mL of freshly distilled THF and borane-tetrahydrofuran complex (17.5 mL, 1M in THF, 17.5 mmol) was added at a rate such that the reaction temperature remained below 26° C. The mixture was stirred at gentle reflux (67° C.) for 6.5 hours, with additional borane-tetrahydrofuran complex (6 mL, 4 mL and 4 mL) added after 1, 3.5 and 5 hours, respectively. The mixture was cooled to 22° C. and then hydrochloric acid (20 mL, 6N, 120 mmol) was added at a rate such that the reaction temperature did not exceed 35° C. The mixture was heated at reflux for 20 minutes and cooled to room temperature and then 50% sodium hydroxide was added at a rate such that the reaction temperature did not exceed 60° C. The aqueous layer was separated and extracted with THF (2×25 mL). The combined organic layers were dried (K2CO3) and filtered. The filtrate was concentrated under reduced pressure to give 3-[4-(2-methoxyphenyl)-piperazin-1-yl]propylamine (2.5 g, 10 mmol) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino-formate (384.4 g, I mol) and 10% palladium on carbon (38.4 g) in 3.5L of nitrogen-purged ethanol was hydrogenated at atmospheric pressure for 80 minutes while cooled such that the reaction temperature remained below 30° C. The mixture was filtered and the filtrate was concentrated under reduced pressure to give 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (230.8 g, 0.93 mol) as an oil.
Quantity
384.4 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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